Diethylamine phosphate
CAS No.: 68109-72-8
Cat. No.: VC21092123
Molecular Formula: C4H14NO4P
Molecular Weight: 171.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68109-72-8 |
|---|---|
| Molecular Formula | C4H14NO4P |
| Molecular Weight | 171.13 g/mol |
| IUPAC Name | N-ethylethanamine;phosphoric acid |
| Standard InChI | InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4) |
| Standard InChI Key | ASLNLSYDVOWAFS-UHFFFAOYSA-N |
| SMILES | CCNCC.OP(=O)(O)O |
| Canonical SMILES | [H+].[H+].CC[NH2+]CC.[O-]P(=O)([O-])[O-] |
Introduction
Chemical Identity and Properties
Diethylamine phosphate is an organic compound with the molecular formula C4H14NO4P and a molar mass of 171.13 g/mol. It exists as a white crystalline powder at room temperature with distinctive physical and chemical characteristics .
Physical Properties
The compound demonstrates specific physical properties that define its behavior under various conditions. These properties are crucial for understanding its applications and handling requirements.
| Property | Value |
|---|---|
| Molecular Formula | C4H14NO4P |
| Molar Mass | 171.13 g/mol |
| Melting Point | 153-156°C |
| Boiling Point | 330°C |
| Flash Point | 168°C |
| Appearance | White Crystalline powder |
| Solubility | DMSO, Methanol, Water |
| Vapor Pressure | 5.74E-06 mmHg at 25°C |
The compound is highly soluble in polar solvents including water, methanol, and dimethyl sulfoxide (DMSO), making it versatile for various laboratory applications and industrial processes .
Chemical Structure and Reactivity
Diethylamine phosphate features a secondary amine structure combined with phosphoric acid. The chemical structure includes two ethyl groups attached to a nitrogen atom, which is then bound to phosphoric acid. This arrangement confers specific reactivity patterns that distinguish it from other amine salts.
The compound's CAS registry number is 68109-72-8 and its EINECS number is 268-485-3, providing standardized identifiers for regulatory and research purposes .
Synthesis and Production Methods
The synthesis of diethylamine phosphate involves specific chemical processes that ensure high purity and yield.
Laboratory Synthesis
Laboratory preparation typically involves a direct acid-base reaction between diethylamine and phosphoric acid under controlled conditions. The reaction can be represented as:
(CH3CH2)2NH + H3PO4 → (CH3CH2)2NH·H3PO4
This reaction is typically conducted in an appropriate solvent system with careful monitoring of temperature and pH to optimize yield and purity.
Industrial Production
For industrial applications, diethylamine phosphate can be produced through similar chemical processes but on a larger scale. Production methods must consider factors such as reagent purity, reaction conditions, and purification techniques to ensure product quality and consistency .
Applications in Research and Industry
Diethylamine phosphate has demonstrated utility across multiple scientific and industrial applications.
Analytical Chemistry Applications
One significant application of diethylamine phosphate is in solid-phase extraction techniques. Research has shown that diethylamine-modified phosphorus-containing polymers can function as effective adsorbents for trace amounts of metal ions, particularly copper(II) and zinc(II). This application utilizes 4-(2-thiazolylazo) resorcinol as a chelating agent, with the metal analytes subsequently determined by flame atomic absorption spectroscopy (FAAS) .
This solid-phase extraction method has achieved detection limits of 2.1 μg/L for copper(II) and 6.3 μg/L for zinc(II), demonstrating high sensitivity for environmental analysis applications .
Chemical Synthesis Applications
Diethylamine phosphate plays a role in various chemical synthesis pathways. Its properties as a phosphate salt make it valuable for reactions requiring specific pH conditions or as a precursor for more complex phosphorus-containing compounds.
Agricultural Applications
Research has explored the use of diethylamine in processes for obtaining potassium dihydrophosphate, which has applications as a complex fertilizer in agriculture. These studies have focused on the conversion process of potassium chloride and extraction phosphoric acid in the presence of diethylamine .
Research Findings
Scientific investigations have provided insights into various applications and properties of diethylamine phosphate.
Metal Ion Extraction Studies
Comprehensive research has investigated the optimization of diethylamine-modified phosphorus-containing polymers for metal ion extraction. These studies employed both Placket-Burman design to identify key variables affecting extraction efficiency and central composite design for optimization. Critical parameters affecting extraction performance included pH, ligand volume, elution volume, and eluent concentration .
The accuracy of the developed method was verified through analysis of TMDA 64.2 certified reference material, confirming its reliability for environmental water analysis .
Conversion Process Research
Studies on the physico-chemical analysis of conversion processes using local raw materials have examined the role of diethylamine in facilitating the transformation of potassium chloride and extraction phosphoric acid. This research is particularly significant for regions seeking to develop fertilizer production from local mineral sources .
The investigations focused specifically on phosphorites from Central Kyzylkums and analyzed the influence of various technological parameters on the conversion process efficiency. The resulting potassium dihydrogen phosphate has applications in multiple branches of the chemical industry and agriculture .
Comparison with Related Compounds
To understand diethylamine phosphate's unique properties and applications, it is valuable to compare it with structurally related compounds.
Comparison with Diethylamine
While diethylamine phosphate is a salt formed from diethylamine and phosphoric acid, diethylamine itself demonstrates different chemical and toxicological properties. Diethylamine has been studied extensively for its toxicological effects in animal models, including 2-week and 3-month studies in rats and mice .
These studies have shown that diethylamine vapor exposure can cause various adverse effects, including nasal lesions, suppurative inflammation, respiratory epithelial hyperplasia, and impacts on reproductive parameters such as sperm motility .
Comparison with Other Amine Phosphates
Diethylamine phosphate belongs to a broader category of amine phosphates, each with distinctive properties based on their specific amine component. The diethyl groups in diethylamine phosphate confer specific chemical behavior that differentiates it from other amine phosphates such as those derived from primary or tertiary amines.
Future Research Directions
The unique properties of diethylamine phosphate suggest several promising avenues for future research and development.
Expanded Analytical Applications
The demonstrated effectiveness of diethylamine-modified materials for metal ion extraction suggests potential for broader analytical applications. Future research might explore:
-
Extraction and determination of additional metal ions
-
Development of more efficient adsorbent materials
-
Application to more complex environmental or biological matrices
-
Integration with automated analytical systems
Agricultural Chemistry Developments
Given the compound's role in potassium dihydrophosphate production, further research into optimized agricultural applications could yield improved fertilizer formulations or more efficient production methods.
Material Science Applications
The phosphate functionality combined with the organic amine component suggests potential applications in material science, possibly as components in specialized coatings, polymers, or composite materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume